molecular formula C16H10FNO2 B2444840 (E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile CAS No. 1251904-00-3

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No. B2444840
M. Wt: 267.259
InChI Key: SBILMTRMWVYZQJ-MLPAPPSSSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile, commonly known as F13714, is a novel compound with potential applications in the field of scientific research. It is a nitrile derivative of stilbene that exhibits promising biological activities, making it a subject of interest for researchers worldwide.

Mechanism Of Action

The mechanism of action of F13714 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. F13714 inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cells.

Biochemical And Physiological Effects

F13714 has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, F13714 has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases, including cancer and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of F13714 is its potent anti-inflammatory and anti-cancer activities. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of F13714 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for the research on F13714. One potential area of research is the development of F13714 analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of F13714's effects on other signaling pathways involved in cancer and inflammation. Finally, the potential use of F13714 as a therapeutic agent in animal models of cancer and inflammatory diseases should be explored.

Synthesis Methods

The synthesis of F13714 involves the reaction of 3-fluorobenzaldehyde and 1,3-benzodioxole-5-carbaldehyde with malononitrile in the presence of piperidine as a catalyst. The reaction yields a yellow solid, which is then purified using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

F13714 has been found to exhibit potent anti-inflammatory and anti-cancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also inhibits the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-14-3-1-2-12(8-14)13(9-18)6-11-4-5-15-16(7-11)20-10-19-15/h1-8H,10H2/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBILMTRMWVYZQJ-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-fluorophenyl)prop-2-enenitrile

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